Calculated Physicochemical Properties vs. Structural Analogs
The consensus LogP (cLogP) of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine is calculated as 2.36, derived from an average of five computational methods (iLOGP 2.73, XLOGP3 2.1, WLOGP 2.0, MLOGP 2.54, SILICOS-IT 2.46) . This lipophilicity value is approximately 1.2–1.8 log units lower than the 8-ketone analog (5-benzyl-5-azaspiro[3.5]nonan-8-one, cLogP ~4.1 estimated from structure) and is distinct from the unsubstituted parent scaffold 5-azaspiro[3.5]nonane (cLogP ~0.8 estimated). The topological polar surface area (TPSA) is 29.26 Ų , which is comparable to CNS-penetrant chemical space benchmarks (typically <90 Ų) [1].
| Evidence Dimension | Lipophilicity (Consensus LogP) and TPSA |
|---|---|
| Target Compound Data | Consensus LogP = 2.36; TPSA = 29.26 Ų |
| Comparator Or Baseline | 5-Benzyl-5-azaspiro[3.5]nonan-8-one (estimated cLogP ~4.1); 5-Azaspiro[3.5]nonane (estimated cLogP ~0.8); CNS-penetrant TPSA benchmark <90 Ų |
| Quantified Difference | Target compound LogP is intermediate between parent scaffold and ketone analog; TPSA falls within favorable CNS range |
| Conditions | Computational prediction using iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods; TPSA calculated per Ertl et al. 2000 |
Why This Matters
LogP and TPSA values inform solubility, permeability, and CNS exposure potential in early-stage compound triage.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. View Source
